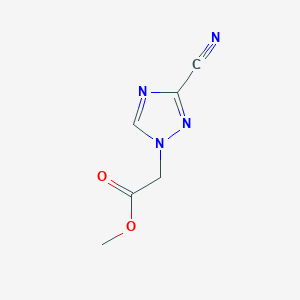

methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Beschreibung

BenchChem offers high-quality methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQHEDOERHVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties and Reactivity of the 1,2,4-Triazole Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic architecture and versatile reactivity. This guide provides an in-depth exploration of the fundamental principles governing the behavior of this privileged heterocyclic system. By elucidating the interplay between its electronic properties and chemical reactivity, we aim to equip researchers with the foundational knowledge required to harness the full potential of 1,2,4-triazole in their scientific endeavors.

Core Electronic Structure and Properties

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its distinct electronic characteristics are the bedrock of its chemical behavior.

Aromaticity and Electron Delocalization

The 1,2,4-triazole ring is an aromatic system.[1][2] All atoms in the ring are sp² hybridized, and the system contains 6π electrons delocalized across the five atoms, fulfilling Hückel's rule for aromaticity.[1] This aromatic character is the primary reason for the stability of the triazole nucleus. The π-electron system is formed by the p-orbitals of the two carbon and three nitrogen atoms.

Tautomerism

A critical feature of the 1,2,4-triazole system is its prototropic tautomerism. The unsubstituted ring exists as a rapid equilibrium between two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1][2][3] The 1H tautomer is generally the more stable form.[3][4] The rapid interconversion between these forms makes their physical separation challenging.[1][2] The position of this equilibrium, and thus the predominant tautomer, can be significantly influenced by the nature and position of substituents on the ring, as well as the solvent and temperature.[4]

For instance, in 3-amino-1,2,4-triazole, the order of tautomer stability has been shown to be 1H > 2H > 4H.[4] This tautomeric behavior is paramount in understanding the reactivity of the ring, as different tautomers can exhibit distinct chemical properties and reaction pathways.

Caption: Tautomeric equilibrium in the unsubstituted 1,2,4-triazole ring.

Electron Density Distribution

The presence of three electronegative nitrogen atoms significantly influences the electron density distribution within the 1,2,4-triazole ring. The nitrogen atoms draw electron density away from the carbon atoms, rendering the carbons π-deficient.[1][2][3] This electron deficiency at the carbon atoms (C3 and C5) makes them susceptible to nucleophilic attack.[1][2][3] Conversely, the nitrogen atoms, particularly the "pyridinic" nitrogen at the 4-position in the 1H-tautomer, possess a higher electron density and are the primary sites for electrophilic attack.[1][3]

Reactivity of the 1,2,4-Triazole Ring

The unique electronic landscape of the 1,2,4-triazole ring dictates its reactivity towards various chemical reagents.

Electrophilic Substitution

Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions occur exclusively at the ring nitrogens.[1][2][3] The carbon atoms are deactivated towards electrophilic attack.

-

Protonation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids like concentrated HCl to form a triazolium salt.[1][2]

-

Alkylation and Arylation: The nitrogen atoms are nucleophilic and readily undergo alkylation and arylation.[5] In the case of unsubstituted 1,2,4-triazole, a mixture of N1 and N4 substituted products is often obtained.[2][5] The regioselectivity of these reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the base used, and the solvent.[5] For example, regioselective alkylation at N1 can be achieved using sodium ethoxide in ethanol as a base.[2]

-

To a solution of 1,2,4-triazole (1.0 equivalent) in a suitable solvent such as THF or DMF, add a base (1.1 equivalents), for instance, DBU or K₂CO₃.

-

Add the alkylating agent (e.g., an alkyl halide, 1.0 equivalent) dropwise to the mixture at room temperature.

-

Stir the reaction mixture until the consumption of the starting material is confirmed by TLC analysis.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, including the separation of N1 and N4 isomers, by column chromatography on silica gel.

Nucleophilic Substitution

The electron-deficient nature of the carbon atoms (C3 and C5) makes them susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.[1][2][3][5] These reactions typically occur under mild conditions.

Reactions at Ring Nitrogen Atoms

-

Metalation: The NH protons in N-unsubstituted 1,2,4-triazoles are acidic (pKa ≈ 10.26), allowing for easy deprotonation with bases.[1][2][6] The resulting triazolate anion is a potent nucleophile. Metalation can be readily achieved using bases like NaOH, or with metal salts such as AgNO₃ and copper nitrate to form organometallic compounds.[1][2]

Cycloaddition Reactions

While the 1,2,4-triazole ring itself is not extensively used in cycloaddition reactions, certain derivatives are highly reactive.[7] For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are potent dienophiles in Diels-Alder reactions.[7] The 1,2,4-triazole scaffold can also be synthesized via [3+2] cycloaddition reactions.[8][9][10]

Caption: Role of 1,2,4-triazole in cycloaddition reactions.

Role as a Ligand in Coordination Chemistry

The nitrogen atoms of the 1,2,4-triazole ring, with their available lone pairs of electrons, are excellent donors, making triazoles and their derivatives effective ligands in coordination chemistry.[6] They can act as bridging ligands, forming polynuclear coordination compounds.[6] The coordination chemistry of triazoles is extensive and has applications in catalysis and materials science.[11][12]

Physicochemical Properties

The parent 1H-1,2,4-triazole is a white, crystalline solid with a melting point of 119–121°C and a boiling point of 260°C.[1][2] It is highly soluble in water and also soluble in various alcohols and other organic solvents.[1][2]

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Molar Mass | 69.07 g/mol |

| Melting Point | 119–121 °C |

| Boiling Point | 260 °C |

| pKa (protonated) | 2.19 - 2.45 |

| pKa (neutral) | 10.26 |

| Dipole Moment (gas) | 2.72 D |

| Dipole Moment (dioxane) | 3.27 D |

Data compiled from multiple sources.[1][2][6]

Conclusion

The 1,2,4-triazole ring system possesses a rich and multifaceted chemistry, governed by its inherent aromaticity, distinct electron distribution, and tautomeric nature. A thorough understanding of these fundamental electronic properties is crucial for predicting and controlling its reactivity. This knowledge empowers researchers to strategically design and synthesize novel 1,2,4-triazole derivatives with tailored properties for applications in drug discovery, agrochemicals, and materials science. The versatility of this heterocyclic scaffold ensures its continued prominence in the field of chemical sciences.

References

-

1,2,4-Triazole - Wikipedia. Available at: [Link]

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022-04-25). Available at: [Link]

-

Tautomerism of 1,2,4-triazole thione. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020-12-26). Available at: [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. (2014-11-25). Available at: [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]

-

The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - AIP Publishing. (2012-03-07). Available at: [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022-09-07). Available at: [Link]

-

Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). Available at: [Link]

-

Scheme showing two possible resonance structures in the triazole ligand. - ResearchGate. Available at: [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC. (2011-08-18). Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

-

Reactions of 3-azido-1,2,4-triazole with electrophiles - ResearchGate. (2025-08-09). Available at: [Link]

-

Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2017-01-01). Available at: [Link]

-

Resonance forms of 1,2,4-triazlole (I-IV) - ResearchGate. Available at: [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

-

The Chemistry of 1,2,4-Triazoles. | Chemical Reviews - ACS Publications. Available at: [Link]

-

Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube. (2021-12-25). Available at: [Link]

-

Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study | The Journal of Organic Chemistry - ACS Publications. (2021-10-11). Available at: [Link]

-

Bond characterization of trans-4,4′-azo-1,2,4-triazole: a combined experimental and theoretical charge density study - ResearchGate. (2025-08-06). Available at: [Link]

-

Examples of 1,2,3‐triazole ligands used in the synthesis of coordination polymers. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. Available at: [Link]

-

Electrochemical synthesis of 1,2,4-triazole-fused heterocycles - RSC Publishing. Available at: [Link]

-

Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations - RSC Publishing. (2021-09-16). Available at: [Link]

-

Iron coordination chemistry with new ligands containing triazole and pyridine moieties. Comparison of the coordination ability of the N-donors - PubMed. (2013-01-18). Available at: [Link]

-

Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - MDPI. (2023-02-15). Available at: [Link]

-

Organometallic complexes with 1,2,3-triazole-derived ligands - Books. (2014-07-09). Available at: [Link]

-

New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - MDPI. (2023-10-14). Available at: [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. acgpubs.org [acgpubs.org]

- 8. isres.org [isres.org]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Iron coordination chemistry with new ligands containing triazole and pyridine moieties. Comparison of the coordination ability of the N-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: Synthesis, Characterization, and Physicochemical Profile

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded profile. We will explore a plausible synthetic pathway, detail expected physicochemical properties, and outline robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this compound, enabling them to anticipate its behavior and design effective experimental workflows.

Introduction and Molecular Overview

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, a scaffold frequently incorporated into pharmacologically active molecules and functional organic materials. The presence of a cyano group and a methyl acetate substituent offers multiple points for further chemical modification, making it a potentially versatile building block in synthetic chemistry.

The 1,2,4-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, which are desirable features in drug design. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the ester moiety provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions.

This guide will provide a detailed examination of the molecular characteristics of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate, offering insights into its synthesis and properties to facilitate its application in research and development.

Chemical Structure and Core Properties

The fundamental properties of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate are summarized in the table below. The molecular weight is calculated from its chemical formula, and the CAS number provides a unique identifier for this specific chemical substance.

| Property | Value | Source |

| Chemical Name | Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate | - |

| Molecular Formula | C₆H₆N₄O₂ | - |

| Molecular Weight | 166.14 g/mol | Calculated |

| CAS Number | 1193387-75-5 | [1] |

| Canonical SMILES | O=C(OC)CN1C=NC(C#N)=N1 | - |

digraph "Methyl_2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C5 [label="C", pos="-0.65,0.75!"]; C6 [label="C", pos="-1.3,-1.5!"]; O1 [label="O", pos="-2.6,-1.5!"]; C7 [label="C", pos="-3.25,-2.25!"]; O2 [label="O", pos="-0.65,-2.25!"]; C8 [label="C", pos="2.6,0!"]; N5 [label="N", pos="3.9,0!"];

// Bond edges N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- N1 [label=""]; N4 -- C6 [label=""]; C6 -- O1 [label="="]; C6 -- O2 [label=""]; O2 -- C7 [label=""]; C3 -- C8 [label=""]; C8 -- N5 [label="≡"]; C5 -- H1[label="H", style=invis]; C6 -- H2[label="H", style=invis]; C6 -- H3[label="H", style=invis]; C7 -- H4[label="H", style=invis]; C7 -- H5[label="H", style=invis]; C7 -- H6[label="H", style=invis]; }

Caption: Chemical structure of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate.

Plausible Synthetic Route

A likely two-step synthesis is outlined below, starting from commercially available reagents.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for N-alkylation of triazoles. Optimization of reaction conditions (temperature, time, stoichiometry) would be necessary.

Materials:

-

3-Cyano-1H-1,2,4-triazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyano-1H-1,2,4-triazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

-

Addition of Electrophile: While stirring, add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the triazole ring, facilitating the nucleophilic attack on the electrophile. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base, leaving the anion more reactive. Acetonitrile is another suitable alternative.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the structure of the molecule and data from similar compounds.

| Property | Predicted Value/Range | Justification |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | The planar, polar triazole ring and the cyano group will lead to significant intermolecular dipole-dipole interactions and potential for crystal packing, suggesting a solid state with a moderate melting point. |

| Boiling Point | > 300 °C (decomposes) | The high polarity and potential for strong intermolecular forces suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Limited solubility in water. | The ester and triazole moieties provide polarity, favoring solubility in polar organic solvents. The lack of easily ionizable groups and the presence of a non-polar hydrocarbon portion limit water solubility. |

| pKa | The triazole ring is weakly basic. The protons on the acetate methylene are weakly acidic. | The lone pairs on the triazole nitrogens can be protonated, but the electron-withdrawing cyano group will reduce the basicity compared to unsubstituted 1,2,4-triazole. |

| LogP | 0.5 - 1.5 | The molecule has both polar (triazole, ester, cyano) and non-polar (methyl and methylene groups) character, suggesting a relatively balanced lipophilicity. |

Analytical Characterization

The structural elucidation and purity assessment of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the title compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons of the ester group (O-CH₃), likely in the range of δ 3.7-3.9 ppm.

-

A singlet for the methylene protons (N-CH₂-C=O), expected to be downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group, likely in the range of δ 5.0-5.5 ppm.

-

A singlet for the proton on the triazole ring (C-H), which would be the most downfield signal due to the aromatic and electron-deficient nature of the ring, likely in the range of δ 8.0-8.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule:

-

The methyl carbon of the ester group.

-

The methylene carbon.

-

The carbonyl carbon of the ester.

-

Two carbons of the triazole ring.

-

The carbon of the cyano group.

-

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

-

C≡N stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ characteristic of a nitrile group.

-

C=O stretch: A strong, sharp absorption band for the ester carbonyl group should appear in the range of 1735-1750 cm⁻¹.

-

C-O stretch: An absorption band for the ester C-O bond is expected in the 1000-1300 cm⁻¹ region.

-

C=N and C-N stretches: Absorptions corresponding to the triazole ring will be present in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 167.06. Adducts with sodium [M+Na]⁺ at m/z 189.04 may also be observed.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bond between the methylene group and the triazole ring.

Conclusion

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a promising heterocyclic building block with potential applications in various fields of chemical research. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and analytical characterization. The proposed synthetic route offers a practical starting point for its preparation, and the outlined analytical data provide a roadmap for its structural verification. As research into this and related compounds progresses, it is anticipated that experimental data will become available to validate and refine the information presented herein. This document serves as a valuable initial resource to stimulate and support further investigation into the chemistry and applications of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate.

References

-

Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 1961 , 61 (2), 87–127. [Link]

Sources

Methodological & Application

Synthetic Protocols for Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate from Precursors: An Application Note

Introduction

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a key building block in the synthesis of various pharmaceutically active compounds. The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of interactions with biological targets, making triazole derivatives prominent in drug discovery.[1] This application note provides detailed synthetic protocols for the preparation of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate from readily available precursors. We will explore two primary synthetic strategies, offering researchers and drug development professionals a comprehensive guide to the synthesis of this important intermediate. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Synthetic Strategies Overview

Two principal retrosynthetic pathways are detailed for the synthesis of the target molecule.

Route 1: Two-Step Synthesis via Alkylation of a Pre-formed Triazole Ring

This is a convergent approach where the 3-cyano-1H-1,2,4-triazole core is first synthesized and subsequently alkylated with a methyl haloacetate. This method offers the advantage of well-established and high-yielding individual steps.

Route 2: Convergent Synthesis via Triazole Ring Formation

This strategy involves the construction of the 1,2,4-triazole ring from precursors that already contain the acetate moiety. This approach can be more atom-economical and may offer a more direct route to the final product.

Route 1: Alkylation of 3-cyano-1H-1,2,4-triazole

This route is divided into two main stages: the synthesis of the 3-cyano-1H-1,2,4-triazole precursor and its subsequent N-alkylation.

Part 1: Synthesis of 3-cyano-1H-1,2,4-triazole

The precursor, 3-cyano-1H-1,2,4-triazole, is accessible through the dehydration of 1,2,4-triazole-3-carboxamide. This dehydration is a critical step and can be achieved using various dehydrating agents.

Protocol 1: Dehydration of 1,2,4-triazole-3-carboxamide

This protocol outlines the synthesis of 3-cyano-1H-1,2,4-triazole from 1,2,4-triazole-3-carboxamide using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Causality of Experimental Choices:

-

Dehydrating Agent: Phosphorus oxychloride is a powerful dehydrating agent that efficiently converts amides to nitriles. Thionyl chloride can also be used, but POCl₃ often gives cleaner reactions and higher yields for this transformation.

-

Solvent: A high-boiling, inert solvent like acetonitrile or N,N-dimethylformamide (DMF) is chosen to facilitate the reaction at elevated temperatures, ensuring complete conversion.

-

Temperature: The reaction is typically performed at reflux to provide the necessary activation energy for the dehydration process.

-

Work-up: The reaction is quenched by carefully adding it to ice-water to hydrolyze any remaining dehydrating agent and to precipitate the product. The pH is then adjusted to neutral or slightly basic to ensure the product is in its free base form for extraction.

-

Experimental Protocol:

| Step | Procedure |

| 1. | To a stirred solution of 1,2,4-triazole-3-carboxamide (1 eq.) in anhydrous acetonitrile (10 mL per gram of amide), add phosphorus oxychloride (2-3 eq.) dropwise at 0 °C. |

| 2. | After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 3. | Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. |

| 4. | Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. |

| 5. | Extract the product with ethyl acetate (3 x 50 mL). |

| 6. | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-cyano-1H-1,2,4-triazole. |

| 7. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. |

dot

Caption: Synthesis of 3-cyano-1H-1,2,4-triazole.

Part 2: N-Alkylation of 3-cyano-1H-1,2,4-triazole

The synthesized 3-cyano-1H-1,2,4-triazole is then alkylated with methyl bromoacetate to yield the final product. A critical aspect of this step is the regioselectivity of the alkylation, as the 1,2,4-triazole ring has two potential sites for N-alkylation (N1 and N4).

Protocol 2: Alkylation with Methyl Bromoacetate

This protocol details the N-alkylation of 3-cyano-1H-1,2,4-triazole. The reaction conditions are optimized to favor the formation of the desired N1-alkylated isomer.

-

Causality of Experimental Choices:

-

Base: A mild base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the triazole ring, forming the more nucleophilic triazolide anion. The choice of base can influence the regioselectivity.

-

Solvent: A polar aprotic solvent like acetone, acetonitrile, or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Regioselectivity: The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 isomers.[2] The ratio of these isomers can be influenced by factors such as the nature of the substituent on the triazole ring, the alkylating agent, the solvent, and the counter-ion of the base. For 3-substituted 1,2,4-triazoles, alkylation often preferentially occurs at the N1 position due to steric hindrance at the N4 position.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the reactants or products.

-

Experimental Protocol:

| Step | Procedure |

| 1. | To a solution of 3-cyano-1H-1,2,4-triazole (1 eq.) in anhydrous acetone or acetonitrile (20 mL per gram of triazole), add potassium carbonate (1.5 eq.). |

| 2. | Stir the suspension vigorously for 30 minutes at room temperature. |

| 3. | Add methyl bromoacetate (1.1 eq.) dropwise to the reaction mixture. |

| 4. | Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. |

| 5. | Filter off the inorganic salts and wash the filter cake with the reaction solvent. |

| 6. | Concentrate the filtrate under reduced pressure to obtain the crude product. |

| 7. | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the N1 and N4 isomers and obtain the pure methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate. |

dot

Caption: Alkylation of 3-cyano-1H-1,2,4-triazole.

Route 2: Convergent Synthesis via Pinner Reaction

This route offers a more direct approach by constructing the triazole ring with the desired side chain already in place. The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, is a key transformation in this pathway.[3]

Protocol 3: Pinner Reaction of Ethyl Cyanoacetate and Subsequent Cyclization

This protocol describes the synthesis of the target molecule starting from ethyl cyanoacetate.

-

Causality of Experimental Choices:

-

Pinner Salt Formation: Ethyl cyanoacetate is reacted with an alcohol (e.g., ethanol) and a strong acid (e.g., HCl gas) to form the corresponding imidate hydrochloride, known as a Pinner salt.[3] This intermediate is a key electrophile for the subsequent cyclization.

-

Cyclizing Agent: The Pinner salt is then reacted with formylhydrazine. The hydrazine derivative acts as a dinucleophile, attacking the imidate carbon and subsequently cyclizing to form the 1,2,4-triazole ring.

-

One-Pot vs. Stepwise: While this can be performed as a one-pot reaction, isolation of the Pinner salt intermediate can sometimes lead to higher overall yields and purity.

-

Solvent and Temperature: Anhydrous conditions are crucial for the formation of the Pinner salt. The cyclization step is typically carried out in a protic solvent like ethanol at elevated temperatures.

-

Experimental Protocol:

| Step | Procedure |

| 1. | Pinner Salt Formation: Pass dry hydrogen chloride gas through a cold (0 °C) solution of ethyl cyanoacetate (1 eq.) in anhydrous ethanol (5 mL per gram of ester) until saturation. |

| 2. | Seal the reaction vessel and allow it to stand at 0-5 °C for 24-48 hours. The Pinner salt will precipitate as a white solid. |

| 3. | Collect the Pinner salt by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. |

| 4. | Cyclization: To a suspension of the Pinner salt (1 eq.) in ethanol, add formylhydrazine (1.1 eq.). |

| 5. | Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. |

| 6. | After completion, cool the reaction mixture and remove the solvent under reduced pressure. |

| 7. | Dissolve the residue in water and neutralize with a mild base (e.g., sodium bicarbonate). |

| 8. | Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. |

| 9. | Purify the crude product by column chromatography on silica gel to obtain methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate. |

dot

Caption: Synthesis via Pinner Reaction and Cyclization.

Data Summary

| Route | Key Transformation | Precursors | Typical Yield | Advantages | Disadvantages |

| 1 | N-Alkylation | 3-cyano-1H-1,2,4-triazole, Methyl bromoacetate | 60-80% | Well-established reactions, potentially easier purification of intermediates. | Two-step process, potential for isomeric mixtures requiring separation. |

| 2 | Pinner Reaction & Cyclization | Ethyl cyanoacetate, Formylhydrazine | 50-70% | Convergent, potentially fewer steps. | Requires anhydrous conditions, Pinner salt can be moisture-sensitive. |

Conclusion

This application note provides two robust and well-documented synthetic routes for the preparation of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate. The choice between the two routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities. Both protocols have been designed with a focus on scientific integrity and reproducibility, providing detailed experimental procedures and the rationale behind key steps. By following these guidelines, researchers and drug development professionals can confidently synthesize this valuable building block for their research endeavors.

References

- Einhorn, A.; Brunner, K. Über die N-Methylol-amide der Säuren. Justus Liebigs Annalen der Chemie1905, 343 (2–3), 207–305.

- Pellizzari, G. Sulla preparazione dei triazoli. Gazzetta Chimica Italiana1911, 41, 20–26.

- Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews1961, 61 (2), 87–127.

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

-

Wikipedia. Einhorn–Brunner reaction. [Link]

-

Wikipedia. Pellizzari reaction. [Link]

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

RSC Publishing. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]

-

Elsevier. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. [Link]

-

ResearchGate. (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

-

PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

De Gruyter. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

-

ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]

Sources

Hydrolysis conditions for the ester group in triazole acetate derivatives

This Application Note is designed for medicinal chemists and process development scientists optimizing the hydrolysis of ester moieties within triazole-containing scaffolds. It distinguishes between stable side-chain esters (common intermediates) and labile

Strategic Analysis & Chemical Basis

The Triazole Scaffold Context

The 1,2,3- and 1,2,4-triazole rings are privileged scaffolds in drug discovery due to their high dipole moments and bioisosteric properties (mimicking amides). A critical advantage in synthetic schemes is the chemical robustness of the triazole ring. Unlike oxazoles or isoxazoles, the triazole ring is generally inert to severe hydrolytic conditions (both acidic and basic) and oxidative stress.

Defining the "Triazole Acetate" Target

Hydrolysis strategies must be selected based on the connectivity of the acetate group:

-

Scenario A: Side-Chain Esters (C-linked): e.g., Ethyl 2-(1H-1,2,3-triazol-4-yl)acetate. The ester is attached to the ring via a carbon linker. These behave like standard aliphatic/aromatic esters.

-

Strategy: Standard Saponification (LiOH/NaOH).

-

-

Scenario B:

-Acetyl Protecting Groups: e.g., Acetylated sugar moieties attached to a triazole.-

Strategy: Transesterification (Zemplén conditions) or mild base.

-

-

Scenario C:

-Acetyl Triazoles: The acetyl group is directly bonded to a ring nitrogen. These are activated amides (acylating agents) and are hydrolytically unstable.-

Strategy: Spontaneous hydrolysis in neutral buffer or mild bicarbonate.

-

Decision Matrix (DOT Visualization)

Figure 1: Decision tree for selecting the appropriate hydrolysis protocol based on substrate connectivity.

Detailed Experimental Protocols

Protocol 1: Standard Saponification (LiOH/THF/H2O)

Application: General hydrolysis of ethyl/methyl esters attached to triazole side chains. Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate.[1]

Reagents:

-

Substrate (Triazole ester)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Solvent: THF/Water (3:1) or MeOH/Water (3:1)

-

1M HCl (for acidification)

Procedure:

-

Dissolution: Dissolve 1.0 equiv of the triazole ester in THF (approx. 5 mL per mmol).

-

Activation: Add a solution of LiOH·H₂O (1.5–2.0 equiv) in water (volume calculated to maintain 3:1 THF:Water ratio).

-

Note: LiOH is preferred over NaOH for medicinal chemistry due to better solubility in organic/aqueous mixtures and milder cation effect.

-

-

Reaction: Stir at room temperature (RT). Monitor by TLC/LC-MS.

-

Typical Time: 1–4 hours.[2]

-

Optimization: If conversion is slow, heat to 50°C. The triazole ring will withstand this temperature without degradation.

-

-

Workup (Isolation of Acid):

-

Evaporate THF under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous phase with water.

-

Wash with EtOAc (to remove unreacted ester/impurities). Discard organic layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The triazole acetic acid usually precipitates.

-

Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Validation Check:

-

NMR: Disappearance of the ethyl triplet/quartet or methyl singlet (3.6–4.2 ppm). Appearance of broad COOH peak (>10 ppm).

Protocol 2: Mild Deacetylation (Zemplén Conditions)

Application: Removal of

Reagents:

-

Sodium Methoxide (NaOMe) in Methanol (0.5 M solution)

-

Anhydrous Methanol

-

Amberlite IR-120 (H+ form) resin (for neutralization)

Procedure:

-

Dissolve substrate in anhydrous MeOH (0.1 M concentration).

-

Add catalytic NaOMe (0.05–0.1 equiv). pH should be roughly 8–9.

-

Stir at RT for 30–60 mins.

-

Quench: Add Amberlite IR-120 (H+) resin until pH is neutral (7.0).

-

Filter off the resin and concentrate the filtrate. This avoids aqueous workup and salt formation.

Protocol 3: Enzymatic Hydrolysis (Enantioselective)

Application: Hydrolysis of racemic triazole esters to generate chiral acids or alcohols. Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozyme 435).

Procedure:

-

Suspend the racemic ester in Phosphate Buffer (pH 7.0) / MTBE (biphasic 1:1) or Toluene.[3]

-

Add Novozyme 435 (20% w/w relative to substrate).

-

Shake at 30°C.

-

Monitor enantiomeric excess (ee) via Chiral HPLC.

-

Termination: Filter off the enzyme beads (can be reused). Separate phases and isolate.

Critical Data & Comparison

| Parameter | Protocol 1 (LiOH) | Protocol 2 (NaOMe) | Protocol 3 (Enzymatic) |

| Transformation | Ester | Acetate | Kinetic Resolution |

| pH Conditions | Basic (pH 12-14) | Basic (pH 8-9) | Neutral (pH 7) |

| Substrate Scope | Robust esters | Chiral esters | |

| Triazole Stability | Excellent | Excellent | Excellent |

| Green Factor | Moderate (Solvents) | High (Catalytic) | High (Biocatalytic) |

Special Case: N-Acetyl Triazoles

Warning: If your acetate is attached to the nitrogen of the triazole ring (e.g., 1-acetyl-1H-1,2,3-triazole), it is not a standard ester. It acts as a powerful acetylating agent (similar to N-acetylimidazole).

-

Reactivity: These hydrolyze rapidly in water or react with nucleophiles (amines/alcohols).

-

Protocol: Do not use strong base. Simply stirring in pH 7 buffer or wet acetonitrile at RT is often sufficient to cleave the N-acetyl group quantitatively, regenerating the NH-triazole.

References

-

Triazole Stability & Synthesis

- Title: 1H-1,2,3-Triazole: From Structure to Function and C

- Source: ResearchG

-

URL:[Link]

-

Enzymatic Hydrolysis

- Title: Enzymatic Hydrolysis of Esters Containing a Tetrazole Ring (Applicable to Triazoles).

- Source: PubMed / Chirality.

-

URL:[Link]

-

General Ester Hydrolysis Mechanisms

- Title: Hydrolysis of Esters (Chemguide).

- Source: Chemguide.

-

URL:[Link]

-

N-Acyl Triazole Reactivity

Sources

- 1. youtube.com [youtube.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

Application Note: Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate as a Scaffold for Antifungal Drug Design

Abstract

This application note details the utility of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (MCTA) as a versatile scaffold for the development of next-generation azole antifungals. With the rising prevalence of multidrug-resistant Candida and Aspergillus species, the MCTA scaffold offers a unique chemical profile: the 1,2,4-triazole ring ensures CYP51 targeting, the C3-cyano group provides a handle for bioisosteric replacement or electronic modulation, and the N1-acetate tail serves as a modifiable linker for hydrophobic pharmacophores. This guide provides optimized protocols for the synthesis, regioselective isolation, and biological validation of MCTA-derived libraries.

Introduction: The Azole Resistance Crisis

The primary mechanism of action for azole antifungals is the inhibition of Lanosterol 14

Current clinical azoles (e.g., Fluconazole, Voriconazole) face two major challenges:

-

Target Alteration: Mutations in the ERG11 gene (encoding CYP51), specifically at the drug entry channel (e.g., Y132H substitutions).

-

Efflux: Overexpression of CDR and MDR pumps.

Why MCTA? The MCTA scaffold addresses these by offering a "Core-Linker-Tail" architecture. The nitrile group at C3 is electron-withdrawing, potentially altering the pKa of the triazole ring and its interaction with the heme iron, while offering a site to synthesize tetrazoles or amides that can interact with mutated residues in the CYP51 active site.

Chemical Rationale & SAR Logic

The design strategy relies on three functional zones within the MCTA molecule:

-

Zone A (The Warhead): The 1,2,4-triazole ring.[1][2][3] The N4 nitrogen coordinates with the heme iron (

) of CYP51. -

Zone B (The Electronic Modulator): The C3-Cyano group.

-

Electronic Effect: Reduces electron density on the ring, potentially increasing metabolic stability against oxidative metabolism.

-

Synthetic Utility: Precursor for thioamides, amidines, or tetrazoles.

-

-

Zone C (The Diversity Vector): The N1-acetate ester.

-

Role: Acts as a "handle" for attaching lipophilic side chains (e.g., difluorophenyl groups) required to occupy the hydrophobic access channel of the enzyme.

-

Visualizing the Design Logic

Figure 1: Structure-Activity Relationship (SAR) breakdown of the MCTA scaffold.

Protocol 1: Synthesis and Functionalization

Objective: Synthesize MCTA and convert it into a library of active Schiff base derivatives. Challenge: Regioselectivity. Alkylation of 3-cyano-1,2,4-triazole can occur at N1, N2, or N4. Conditions must favor N1.

Step 1: Regioselective N-Alkylation

Reaction: 3-cyano-1,2,4-triazole + Methyl bromoacetate

-

Reagents:

-

3-cyano-1,2,4-triazole (10 mmol)

-

Methyl bromoacetate (11 mmol)

-

Potassium Carbonate (

) (anhydrous, 15 mmol) -

Solvent: Acetone (dry) or Acetonitrile (

).

-

-

Procedure:

-

Dissolve triazole in acetone (50 mL) in a round-bottom flask.

-

Add

and stir at Room Temperature (RT) for 30 min to form the salt. -

Add methyl bromoacetate dropwise over 10 minutes.

-

Reflux at 60°C for 6–8 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

-

Critical Step: Filter off inorganic salts while hot. Evaporate solvent.

-

-

Purification (Isomer Separation):

-

The crude residue typically contains N1 (major) and N2 (minor) isomers.

-

Purify via Silica Gel Column Chromatography using a gradient of Hexane

EtOAc. -

Validation: The N1 isomer (MCTA) typically elutes later than the N2 isomer due to higher polarity. Confirm structure via

-NMR (Look for singlet at

-

Step 2: Divergent Synthesis (Hydrazide Formation)

The ester is a "prodrug-like" moiety but is usually converted to a hydrazide to generate high-affinity Schiff bases.

-

Procedure:

-

Dissolve MCTA (5 mmol) in Ethanol (20 mL).

-

Add Hydrazine Hydrate (99%, 15 mmol).

-

Reflux for 4 hours. A solid precipitate (the hydrazide) usually forms.

-

Cool, filter, and wash with cold ethanol.

-

Step 3: Schiff Base Library Generation

-

Procedure:

-

React the hydrazide (1 mmol) with various substituted benzaldehydes (1 mmol) (e.g., 2,4-difluorobenzaldehyde) in Ethanol with a catalytic amount of Glacial Acetic Acid.

-

Reflux for 4–6 hours.

-

Isolate product by filtration.

-

Protocol 2: Biological Evaluation (The "Self-Validating" System)

To ensure trustworthiness, biological data must be triangulated using two distinct assays: Phenotypic (MIC) and Target-Based (CYP51 Binding).

Assay A: Antifungal Susceptibility Testing (MIC)

Follow CLSI M27-A3 standards for yeasts.[4][5]

Materials:

-

Strains: Candida albicans (ATCC 90028 - Quality Control), C. glabrata, Aspergillus fumigatus.

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Controls: Fluconazole (Positive), DMSO (Vehicle, Negative).

Procedure:

-

Prepare stock solutions of MCTA derivatives in DMSO (1000

g/mL). -

Dilute serially (two-fold) in 96-well plates (Range: 64

g/mL to 0.125 -

Inoculate with fungal suspension (

cells/mL). -

Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

-

Readout: The MIC is the lowest concentration showing prominent growth inhibition (50% or 100% depending on endpoint).

Assay B: CYP51 Binding (Type II Difference Spectra)

This assay confirms the molecule hits the intended target by detecting the coordination of the triazole nitrogen to the heme iron.

Protocol:

-

Enzyme: Recombinant C. albicans CYP51 (CaCYP51) purified from E. coli.

-

Baseline: Record the UV-Vis spectrum (350–500 nm) of the enzyme (2

M) in buffer (50 mM Potassium Phosphate, pH 7.4, 10% Glycerol). -

Titration: Add the MCTA derivative in increments (0.5

M to 10 -

Analysis: Subtract the baseline spectrum from the ligand-bound spectrum.

-

Validation Criteria:

-

Peak: ~425–432 nm.[6]

-

Trough: ~390–410 nm.

-

Note: This "Type II" shift confirms displacement of the water molecule at the heme axial position by the triazole nitrogen.

-

Experimental Workflow Diagram

Figure 2: Integrated Chemical-Biological Workflow for MCTA-based drug discovery.

Data Presentation & Analysis

When reporting results, structure your data to allow direct comparison between structural modifications and biological potency.

Table 1: Example Data Structure for MCTA Derivatives

| Compound ID | R-Group (Aldehyde) | MIC ( | MIC ( | CYP51 Binding | Binding Type |

| MCTA-01 | 2,4-Difluorophenyl | 0.25 | 0.50 | 45 | Type II |

| MCTA-02 | 4-Chlorophenyl | 1.00 | 2.00 | 120 | Type II |

| MCTA-03 | 4-Nitrophenyl | >64 | >64 | >1000 | None |

| Fluconazole | (Control) | 0.50 | 16.0 | 30 | Type II |

Interpretation Guide:

-

Low MIC + Low

: True positive. The drug enters the cell and binds the target. -

High MIC + Low

: Permeability issue. The drug binds the enzyme but cannot enter the fungal cell (or is pumped out). -

High MIC + High

: Inactive scaffold.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][4]

-

Warrilow, A. G., et al. (2010). "Azole Affinity of Sterol 14

-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 54(10), 4235–4245. [Link] -

Pore, V. S., et al. (2015). "1,2,3-Triazole incorporated fluconazole analogs as potential antifungal agents." Bioorganic & Medicinal Chemistry Letters, 25(16), 3325-3329. (Contextual reference for triazole linker design) [Link]

-

Shneine, J. K., & Al-araji, Y. H. (2016). "Regioselective synthesis and pharmacological activities of some new 1,2,4-triazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 8(5). (Reference for N1 vs N2 alkylation regioselectivity) [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Cyclization Protocols for Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate Derivatives

Executive Summary

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (referred to herein as Compound A ) is a high-value scaffold in medicinal chemistry, serving as a precursor for fused nitrogen-rich heterocycles. These fused systems, particularly [1,2,4]triazolo[5,1-c][1,2,4]triazines and [1,2,4]triazolo[1,5-a]pyrimidines , are bioisosteres of purines and have demonstrated significant efficacy as adenosine receptor antagonists, antimicrobial agents, and anticancer kinase inhibitors.

This guide details the strategic selection of reagents to drive the cyclization of Compound A . It moves beyond simple recipe listing to explain the mechanistic causality of reagent choice, ensuring reproducible, high-yield synthesis of fused heterocycles.

Strategic Reagent Landscape

The cyclization of Compound A is dictated by the reactivity of its three functional zones:

-

The Ester (

): The primary electrophile for nucleophilic attack. -

The Active Methylene (

): Acidic protons activated by the flanking triazole and carbonyl groups. -

The Nitrile (

): A secondary electrophile, often stable under mild conditions but reactive in strongly basic or acidic media.

Decision Matrix: Reagent Selection

| Target Scaffold | Primary Reagent | Co-Reagent/Solvent | Mechanism Type | Critical Parameter |

| Hydrazide Intermediate | Hydrazine Hydrate | Ethanol (Reflux) | Nucleophilic Acyl Substitution | Stoichiometry (Avoid bis-alkylation) |

| Triazolo-Triazine (Unsub) | Triethyl Orthoformate (TEOF) | Acid Catalyst ( | Condensation / Ring Closure | Anhydrous conditions |

| Triazolo-Triazine (Thione) | Carbon Disulfide ( | KOH / EtOH | Xanthate formation / Cyclization | pH control |

| Triazolo-Pyrimidine | DMF-DMA | Reflux | Enaminone formation | Temperature > 80°C |

Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways starting from Compound A .

Caption: Divergent synthetic pathways for Compound A. The hydrazide intermediate is the critical gateway to triazine-fused systems.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazide Gateway

Objective: Convert the ester moiety of Compound A into the acetohydrazide. This is the prerequisite step for 80% of cyclization targets.

Reagents:

-

Compound A: 1.0 eq

-

Hydrazine Hydrate (80% or 99%): 2.5 eq

-

Ethanol (Absolute): 10 mL/g of substrate

Methodology:

-

Dissolution: Dissolve Compound A in absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Why: Rapid addition can cause local overheating and potential attack on the nitrile group.

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The ester spot (

) should disappear, replaced by a lower -

Isolation: Cool to 0°C. The hydrazide typically precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.

Validation:

-

IR: Look for disappearance of ester

(1740 cm⁻¹) and appearance of hydrazide

Protocol B: Cyclization to [1,2,4]Triazolo[5,1-c][1,2,4]triazines

Objective: Fuse a 1,2,4-triazine ring onto the triazole scaffold using Triethyl Orthoformate (TEOF) as a one-carbon cyclizing agent.

Reagents:

-

Hydrazide Intermediate (from Protocol A): 1.0 eq

-

Triethyl Orthoformate (TEOF): Excess (acts as solvent and reagent) or 5.0 eq in Dioxane.

-

Catalyst:

-Toluenesulfonic acid (p-TsOH), 0.1 eq (optional, accelerates reaction).

Methodology:

-

Suspension: Suspend the hydrazide in TEOF.

-

Reaction: Reflux the mixture (146°C) for 6–8 hours.

-

Workup: Evaporate excess TEOF under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/DMF mixtures.

Critical Note: The nitrile group at position 3 remains intact during this transformation, preserving a handle for future SAR (Structure-Activity Relationship) modifications.

Protocol C: Synthesis of Thione-Substituted Fused Systems

Objective: Create a mercapto/thione-functionalized fused ring using Carbon Disulfide (

Reagents:

-

Hydrazide Intermediate: 1.0 eq

-

Carbon Disulfide (

): 2.0 eq -

Potassium Hydroxide (KOH): 1.5 eq

-

Solvent: Ethanol (95%)

Methodology:

-

Salt Formation: Dissolve KOH in ethanol. Add the hydrazide and stir at room temperature for 30 mins to form the potassium salt.

-

Addition: Add

dropwise. The solution often turns yellow/orange due to dithiocarbamate formation. -

Cyclization: Reflux for 6–10 hours. Evolution of

(rotten egg smell) indicates cyclization is proceeding (trap gas in bleach solution). -

Acidification: Cool the mixture and acidify with dilute HCl to pH 3–4. The thione product will precipitate.

Advanced Pathway: The DMF-DMA Enaminone Route

For researchers targeting [1,2,4]triazolo[1,5-a]pyrimidines , the ester group is less critical than the activated methylene.

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . Rationale: DMF-DMA acts as a carbon source and dehydrating agent. It reacts with the acidic methylene protons of Compound A .

Protocol:

-

Reflux Compound A with neat DMF-DMA (3.0 eq) for 4 hours.

-

The product is an enaminone intermediate.

-

Cyclization: React this intermediate with amidines or guanidine in refluxing ethanol/sodium ethoxide to close the pyrimidine ring.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood. Avoid contact with metals.

-

Carbon Disulfide: Neurotoxic and highly flammable (Flash point -30°C). Use effective ventilation and avoid sparks.

-

Cyanide Stability: While the 3-cyano group is stable in these protocols, avoid strong aqueous acid reflux which may hydrolyze the nitrile to a carboxylic acid.

References

-

Vertex AI Search (NIH/PubMed). Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorg Med Chem Lett. 2005.[5] Link

-

ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.Link

-

PMC (NIH). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.Link

-

Beilstein Journals. Synthesis of 1,2,3-triazoles containing an allomaltol moiety... via base-promoted Boulton–Katritzky rearrangement. (Context on hydrazide reactivity). Link

-

Scientific Research Publishing. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine...Link

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones.Link

Sources

- 1. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]

- 2. Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN [organic-chemistry.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification strategies for triazole intermediates: Recrystallization vs Chromatography

Welcome to the Technical Support Center for the purification of triazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the two primary purification techniques: recrystallization and chromatography. Triazole-containing compounds are a cornerstone in medicinal chemistry and materials science, making their efficient purification a critical step in research and development.[] This resource aims to equip you with the knowledge to make informed decisions and overcome common challenges in your daily laboratory work.

Choosing Your Purification Path: A Fundamental Decision

The choice between recrystallization and chromatography is not always straightforward and depends on several factors, including the physical state of your intermediate (solid or oil), the nature and quantity of impurities, the required purity level, and the scale of your reaction.

dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Crude Triazole Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; IsSolid [label="Is the intermediate a solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PurityCheck [label="Assess purity (TLC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighPurity [label="High Purity Achieved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ComplexMixture [label="Complex mixture or\n inseparable impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IsOil [label="Is the intermediate an oil?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> PurityCheck; PurityCheck -> IsSolid; IsSolid -> Recrystallization [label="Yes"]; IsSolid -> IsOil [label="No"]; IsOil -> Chromatography [label="Yes"]; Recrystallization -> HighPurity; HighPurity -> Success [label="Yes"]; HighPurity -> ComplexMixture [label="No"]; ComplexMixture -> Chromatography [label="Yes"]; ComplexMixture -> Success [label="No\n(Consider derivatization\n or alternative synthesis)"]; Chromatography -> Success; } dot Caption: Decision workflow for selecting a purification method.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[2] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I select the perfect solvent for my triazole intermediate?

A1: A good recrystallization solvent should dissolve your compound when hot but not at room temperature.[2] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble at room temperature.[4] Given that many triazole derivatives possess some degree of polarity due to the nitrogen atoms, a systematic approach to solvent selection is crucial.

Solvent Selection Protocol:

-

"Like dissolves like" with a twist: Choose a solvent with a polarity that is similar but not identical to your triazole. If the compound dissolves in a solvent at room temperature, that solvent is unsuitable.[5]

-

Small-scale testing: In a small test tube, add a few milligrams of your crude triazole and a few drops of the potential solvent.[5]

-

Heat it up: If it doesn't dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.[5]

-

Cool it down: Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[5]

| Solvent Class | Examples | Polarity | Comments on Use for Triazoles |

| Protic | Water, Ethanol, Methanol, Isopropanol | High | Often good for polar triazoles or their salts. Ethanol/water mixtures are very common.[4] |

| Dipolar Aprotic | Acetone, Ethyl Acetate | Medium | Widely used. Good for triazoles of intermediate polarity. |

| Non-polar | Hexane, Toluene | Low | Often used as an "anti-solvent" in a mixed solvent system or for washing final crystals.[6] |

Q2: My compound is colored. How can I decolorize it during recrystallization?

A2: If your pure triazole intermediate is expected to be colorless, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution.[2][3] The colored impurities adsorb onto the surface of the carbon. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[6] After a brief heating period with the charcoal, it must be removed by hot gravity filtration.[7]

Q3: What is a mixed solvent recrystallization and when should I use it?

A3: A mixed solvent system is used when no single solvent has the ideal solubility properties. This typically involves a pair of miscible solvents, one in which your triazole is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[8]

Procedure:

-

Dissolve your crude product in the minimum amount of the hot "good" solvent.

-

Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid).

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly.[6]

Troubleshooting Guide - Recrystallization

dot digraph "Recrystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting common recrystallization problems.

Chromatography: Separation Science in Action

When recrystallization is not feasible or fails to provide the desired purity, flash column chromatography is the go-to technique.[9][10] It separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[9]

Frequently Asked Questions (FAQs) - Chromatography

Q1: How do I select a solvent system (mobile phase) for my triazole intermediate?

A1: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[11] For a typical normal-phase separation on silica gel, you are aiming for a retention factor (Rf) of 0.2-0.4 for your desired compound.[12] This Rf value provides a good balance between separation from impurities and a reasonable elution time.[11] Common solvent systems for triazole derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[13][14]

Q2: My triazole is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: This is a common issue with highly polar compounds like many triazoles.[15] You need to use a more polar mobile phase. Try a mixture of dichloromethane (DCM) or ethyl acetate with methanol (MeOH).[11][16] For basic triazoles that may be interacting strongly with the acidic silica gel, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can significantly improve the chromatography by preventing streaking.[13][17]

Q3: Should I perform "dry loading" or "liquid loading" of my sample?

A3: The choice depends on the solubility of your crude product in the mobile phase.

-

Liquid Loading: If your compound is readily soluble in a small volume of the initial mobile phase, this is the most straightforward method.[12]

-

Dry Loading: If your compound is poorly soluble in the mobile phase, dry loading is recommended.[11] This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or acetone), adding silica, and then evaporating the solvent completely. The resulting free-flowing powder is then carefully added to the top of the column.[12] This technique often leads to better resolution for challenging separations.[11]

Troubleshooting Guide - Chromatography

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Peaks | - Inappropriate Solvent System: The polarity difference between your eluent and compounds is not optimal. - Column Overloading: Too much sample was loaded relative to the amount of silica.[13] | - Optimize the Solvent System: Use TLC to find a solvent system that gives better separation. Try different solvent combinations (e.g., DCM/MeOH instead of Hex/EtOAc).[13] - Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass.[13] Use a larger column if necessary. |

| Compound Streaking / Tailing Peaks | - Strong Interaction with Silica: Basic nitrogen atoms in the triazole ring can interact strongly with acidic silanol groups on the silica surface.[13] - Poor Solubility in Mobile Phase: The compound may be precipitating and re-dissolving as it moves down the column. | - Add a Basic Modifier: Add 0.5-1% triethylamine or ammonia to your eluent to mask the active silanol sites.[13][17] - Use an Alternative Stationary Phase: Consider using neutral or basic alumina.[13] - Change Solvent System: Find a mobile phase where your compound is more soluble. |

| Compound Won't Elute from the Column | - Compound is Too Polar: The mobile phase is not polar enough to move the compound. - Decomposition on Silica: The compound is not stable to the acidic silica gel. | - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[16] - Check for Stability: Test your compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting.[16] If it degrades, consider using a deactivated silica or an alternative stationary phase like alumina.[16][17] |

| Cracked or Channeled Column | - Improper Packing: The silica gel was not packed uniformly, creating channels for the solvent and sample to bypass the stationary phase. | - Repack the Column: Ensure the silica is added as a slurry and allowed to settle evenly. Gently tap the column during packing to remove air bubbles. |

Standard Operating Protocols

Protocol 1: Recrystallization of a Model Triazole Intermediate

This protocol assumes a solid triazole intermediate with impurities that are more soluble in the chosen solvent system.

-

Solvent Selection: Following the small-scale testing procedure, identify a suitable solvent or mixed-solvent system (e.g., ethanol/water).

-

Dissolution: Place the crude triazole (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent to just dissolve the solid completely.[5] Always use a stir bar or boiling chips to prevent bumping.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask.[18] This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is critical for the formation of pure, well-defined crystals.[19]

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[5]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[20]

-

Drying: Allow the crystals to air dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven.[20]

Protocol 2: Flash Column Chromatography of a Model Triazole Intermediate

This protocol is for the purification of a triazole intermediate using silica gel.

-

Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.[12]

-

Column Packing:

-

Select an appropriately sized column (a common rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a small layer of sand.

-

Pack the column with silica gel, typically as a slurry in the initial, least polar solvent. Ensure the packing is uniform and free of air bubbles.

-

Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Column Equilibration: Elute the packed column with 2-3 column volumes of the initial mobile phase.

-

Sample Loading:

-

Liquid Load: Dissolve the crude triazole in a minimal amount of the mobile phase (or a less polar solvent like DCM) and carefully apply it to the top of the sand layer using a pipette.[12]

-

Dry Load: Pre-adsorb the compound onto a small amount of silica and carefully add the resulting powder to the top of the column.[12]

-

-

Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure using compressed air or a pump to achieve a steady flow rate (a solvent drop rate of 1-2 drops per second is a good starting point).[12]

-

Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions depends on the column size and the separation.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified triazole intermediate.

References

-

Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). Chirality, 21(4), 400-406. [Link]

-

Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization. Homi Bhabha Centre for Science Education. [Link]

-

How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. [Link]

-

Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022). [Link]

-

TROUBLESHOOTING GUIDE. Restek. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

3.6F: Troubleshooting. Chemistry LibreTexts. (2022). [Link]

-